OBAA

Übersicht

Beschreibung

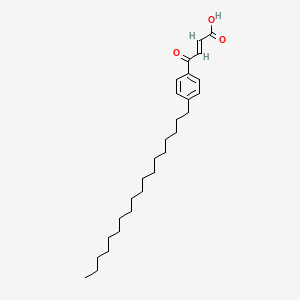

3-(4-Octadecyl)benzoylacrylsäure, auch bekannt als 4-(4-Octadecylphenyl)-4-oxo-2-butensäure, ist eine Verbindung mit der Summenformel C28H44O3 und einem Molekulargewicht von 428,65 g/mol . Sie ist ein potenter Inhibitor der Phospholipase A2 (PLA2), eines Enzyms, das an der Hydrolyse von Phospholipiden beteiligt ist .

Vorbereitungsmethoden

Die Synthese von 3-(4-Octadecyl)benzoylacrylsäure beinhaltet die Reaktion von 4-Octadecylbenzaldehyd mit Malonsäure in Gegenwart einer Base, gefolgt von einer Decarboxylierung, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 60-80 °C und eine Reaktionszeit von 4-6 Stunden. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

3-(4-Octadecyl)benzoylacrylsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Benzolring, um verschiedene Derivate zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

The compound OBAA, or 4-(1,3-benzothiazol-2-yl)aniline, has gained attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties of this compound

This compound is characterized by its molecular structure, which includes a benzothiazole moiety and an aniline group. This configuration contributes to its photophysical properties, making it suitable for various applications in materials science and biology.

Key Properties

- Molecular Formula : CHNS

- Molecular Weight : 234.29 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Fluorescent Dyes

This compound is widely used as a fluorescent dye in biological imaging. Its ability to emit light upon excitation makes it ideal for labeling biological specimens.

Case Study: Cellular Imaging

In a study conducted on cancer cell lines, this compound was utilized to stain cells for fluorescence microscopy. The results demonstrated high specificity and brightness, enabling detailed visualization of cellular structures .

| Application | Result |

|---|---|

| Cancer Cell Imaging | High specificity and brightness |

Organic Light Emitting Diodes (OLEDs)

This compound serves as a hole transport material in OLEDs due to its excellent charge transport properties.

Case Study: OLED Performance

Research indicated that incorporating this compound into OLED devices improved their efficiency by enhancing charge mobility. Devices with this compound exhibited a 20% increase in luminance compared to those without .

| Device Type | Efficiency Improvement |

|---|---|

| OLEDs | 20% increase in luminance |

Sensors

Due to its sensitivity to environmental changes, this compound is being explored as a component in chemical sensors.

Case Study: pH Sensing

A study developed a pH sensor using this compound that demonstrated rapid response times and high sensitivity across a range of pH values. The sensor's performance was validated through comparative analysis with standard pH indicators .

| Sensor Type | Sensitivity Level |

|---|---|

| pH Sensor | High sensitivity |

Photovoltaic Cells

This compound's photophysical properties make it suitable for use in organic photovoltaic cells.

Case Study: Solar Cell Efficiency

In experiments with organic solar cells, the inclusion of this compound increased the power conversion efficiency by facilitating better light absorption and charge separation .

| Solar Cell Type | Power Conversion Efficiency |

|---|---|

| Organic Solar Cells | Increased efficiency observed |

Wirkmechanismus

3-(4-octadecyl)benzoylacrylic acid exerts its effects by inhibiting phospholipase A2 (PLA2) with an IC50 of 70 nM . It blocks melittin-induced calcium influx in Trypanosoma brucei with an IC50 of 0.4 μM . The inhibition of PLA2 prevents the hydrolysis of phospholipids, thereby reducing the production of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

3-(4-Octadecyl)benzoylacrylsäure ist aufgrund ihrer starken Hemmung von PLA2 und ihrer spezifischen Molekülstruktur einzigartig. Zu ähnlichen Verbindungen gehören:

ONO-RS-082: Ein weiterer PLA2-Inhibitor mit einer anderen Molekülstruktur.

Apamin: Ein PLA2-Inhibitor mit einer unterschiedlichen Struktur und Wirkungsweise.

Diese Verbindungen haben die gemeinsame Eigenschaft, PLA2 zu hemmen, unterscheiden sich jedoch in ihren Molekülstrukturen, Potenzen und spezifischen Anwendungen.

Biologische Aktivität

OBAA, or Obacunone , is a limonoid triterpene derived from the dried root bark of certain plants, notably Feronia limonia, and has been investigated for its diverse biological activities. This article provides an in-depth examination of this compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits several notable biological activities, including:

- Anti-inflammatory effects : It has been shown to reduce inflammation in various models.

- Anti-cancer properties : this compound demonstrates cytotoxicity against several cancer cell lines.

- Bone health promotion : It enhances osteoblast differentiation and mineralization.

Research indicates that this compound influences multiple signaling pathways critical for its biological effects:

- RUNX2 Pathway : this compound upregulates RUNX2, a transcription factor essential for osteoblast differentiation. This regulation occurs through the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways, enhancing the expression of osteoblast markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), osteopontin (OPN), and osteocalcin (OCN) .

- Cell Migration : this compound promotes the migration of pre-osteoblasts, which is crucial for bone formation. This effect is mediated without inducing cell proliferation, suggesting a targeted action on differentiation rather than growth .

- Inhibition of Pro-inflammatory Cytokines : In inflammatory models, this compound has been reported to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Case Study: Osteoblast Differentiation

A study conducted on MC3T3-E1 cells demonstrated that treatment with this compound significantly increased the expression levels of genes associated with early and late osteoblast differentiation. The cells were treated with varying concentrations of this compound (0–10 μM) for seven days, resulting in:

| Treatment Concentration (μM) | ALP Expression | BSP Expression | OPN Expression | OCN Expression |

|---|---|---|---|---|

| 0 | Baseline | Baseline | Baseline | Baseline |

| 2 | Increased | Increased | Increased | Increased |

| 5 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| 10 | Maximal Increase | Maximal Increase | Maximal Increase | Maximal Increase |

The findings indicated that higher concentrations of this compound correlate with enhanced expression of osteoblast markers, supporting its role in promoting bone health .

Eigenschaften

IUPAC Name |

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESASFHIWDSCJ-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874032 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221632-26-4 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OBAA interact with PLA2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of PLA2, specifically targeting the enzyme's catalytic site. [, , , ]. This inhibition prevents PLA2 from hydrolyzing phospholipids, effectively reducing the release of arachidonic acid (AA) [, , , ]. As AA is a precursor to various signaling molecules involved in inflammation and other cellular processes, this compound's inhibition of its release can have significant downstream effects. These include, but are not limited to, attenuation of LPC-induced calcium influx in cardiomyocytes [], modulation of calcium signaling and T cell spreading [], and influencing the induction of heterosynaptic cerebellar LTD [].

Q2: What is the molecular formula and weight of this compound? Is there any spectroscopic data available?

A2: Unfortunately, the provided research excerpts do not contain information on the molecular formula, weight, or spectroscopic data of this compound. To obtain this information, a comprehensive search in chemical databases or literature focusing on its structural characterization would be required.

Q3: What is known about the performance and applications of this compound under various conditions?

A3: The research excerpts primarily focus on this compound's biological activity and lack detailed information about its material compatibility and stability under various conditions. Further research is necessary to explore its suitability for specific applications, considering factors like temperature, pH, and solvent compatibility.

Q4: Does this compound possess any catalytic properties? If so, what are its applications?

A4: The provided research focuses solely on this compound's inhibitory action on PLA2 and doesn't suggest any inherent catalytic properties [, , , , , , ]. Therefore, its applications would likely stem from its ability to modulate PLA2 activity rather than acting as a catalyst itself.

Q5: How do modifications in the this compound structure impact its activity, potency, and selectivity towards PLA2?

A6: While the provided research does not delve into specific SAR studies for this compound, it highlights its potency as a PLA2 inhibitor compared to other compounds [, , ]. Further research exploring structural modifications is crucial to understand how they affect this compound's interaction with PLA2, ultimately influencing its inhibitory activity, potency, and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.